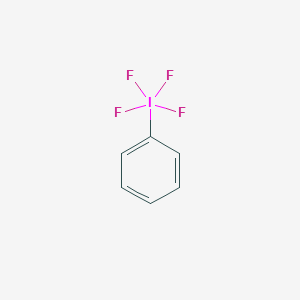
Tetrafluoro(phenyl)-lambda~5~-iodane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrafluoro(phenyl)-lambda~5~-iodane is a unique organofluorine compound characterized by the presence of four fluorine atoms attached to a phenyl ring, along with an iodine atom in a lambda5 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrafluoro(phenyl)-lambda~5~-iodane can be synthesized through the fluorination of phenyl iodide derivatives. One common method involves the reaction of phenyl iodide with a fluorinating agent such as antimony trifluoride (SbF3) or iodine pentafluoride (IF5). The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Tetrafluoro(phenyl)-lambda~5~-iodane undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can convert the iodine atom to a lower oxidation state, altering the compound’s reactivity.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrafluoro(phenyl)iodonium salts, while substitution reactions can produce various tetrafluoro(phenyl) derivatives .
Scientific Research Applications
Tetrafluoro(phenyl)-lambda~5~-iodane has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for biological studies.
Medicine: this compound is explored for its potential in drug development, especially in creating fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: It is used in the production of advanced materials, including fluorinated polymers and coatings, due to its chemical stability and resistance to degradation
Mechanism of Action
The mechanism of action of tetrafluoro(phenyl)-lambda~5~-iodane involves its ability to act as a fluorinating agent. The compound can transfer fluorine atoms to other molecules, thereby modifying their chemical properties. This fluorination process is facilitated by the high reactivity of the iodine atom in the lambda5 oxidation state, which can form strong bonds with fluorine atoms. The molecular targets and pathways involved in its action depend on the specific application and the nature of the substrate being fluorinated .
Comparison with Similar Compounds
Pentafluorophenyl iodide: Similar in structure but with an additional fluorine atom.
Tetrafluoro(phenyl)-lambda~5~-phosphorane: Contains a phosphorus atom instead of iodine.
Tetrafluoro(phenyl)-lambda~5~-selenate: Contains a selenium atom instead of iodine.
Uniqueness: Tetrafluoro(phenyl)-lambda~5~-iodane is unique due to the presence of the iodine atom in the lambda5 oxidation state, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in applications requiring selective fluorination and high chemical stability .
Properties
CAS No. |
22121-26-2 |
|---|---|
Molecular Formula |
C6H5F4I |
Molecular Weight |
280.00 g/mol |
IUPAC Name |
tetrafluoro(phenyl)-λ5-iodane |
InChI |
InChI=1S/C6H5F4I/c7-11(8,9,10)6-4-2-1-3-5-6/h1-5H |
InChI Key |
HOZVQRYJBUHOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)I(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















